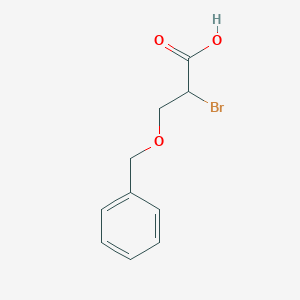

3-(Benzyloxy)-2-bromopropanoic acid

Description

3-(Benzyloxy)-2-bromopropanoic acid is a brominated carboxylic acid derivative featuring a benzyloxy group at the third carbon and a bromine atom at the second carbon of the propanoic acid backbone.

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

2-bromo-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C10H11BrO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |

InChI Key |

VKJQJNVYWGDEQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Propanoic Acids

- 2-Bromo-2-methyl-propanoic acid (BrC(CH₃)₂COOH): Features a bromine and two methyl groups at C2. The absence of a benzyloxy group reduces steric hindrance but lowers molecular weight (167.01 g/mol). Its higher boiling point (200°C) reflects strong intermolecular forces typical of carboxylic acids .

- 3-(Benzyloxy)-2-fluoro-3-oxopropanoic acid: Replaces bromine with fluorine and introduces a ketone group at C3 (oxo). The smaller, electronegative fluorine reduces molecular weight (212.17 g/mol) and alters reactivity, favoring nucleophilic attacks at the oxo position .

Benzyloxy-Containing Derivatives

- 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid: Incorporates a benzyloxycarbonyamino (Cbz) group and cyano substituent. The Cbz group enhances steric bulk (M. Wt. 248.23 g/mol) and is associated with skin/eye irritation hazards .

- Benzenepropanoic acid, β-amino-2-(phenylmethoxy)-: Substitutes bromine with an amino group and extends the carbon chain. The amino group increases polarity (M.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Inferred formula. †Calculated based on structural analogs. ‡Inferred from benzyloxy derivatives .

Key Observations:

- Molecular Weight : The benzyloxy group significantly increases molecular weight compared to methyl-substituted analogs (e.g., 167.01 vs. ~287.10 g/mol).

- Solubility: Hydrophobic benzyloxy groups reduce water solubility, as seen in benzyloxycarbonyamino derivatives .

- Boiling Points : Bromine and carboxylic acid functionalities elevate boiling points due to dipole interactions and hydrogen bonding .

Reactivity and Stability

- Bromine as a Leaving Group: The bromine atom in 3-(Benzyloxy)-2-bromopropanoic acid enhances susceptibility to nucleophilic substitution (e.g., SN2 reactions), unlike fluorine in its fluoro analog .

- Benzyloxy Group Stability: The benzyl ether may cleave under acidic or reductive conditions, limiting stability in harsh environments. This contrasts with methyl groups in 2-bromo-2-methyl-propanoic acid, which are more stable .

- Oxidative Sensitivity : Brominated compounds may decompose under strong oxidizing conditions, releasing hazardous byproducts like HBr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.